Suzuki-Miyaura Cross-Coupling Yield
The synthesis of 2-phenylpyridine-3-carboxaldehyde via Suzuki-Miyaura coupling of 2-bromo-3-pyridinecarboxaldehyde with phenylboronic acid proceeds with a reported yield of 67% . This yield is comparable to the 85% yield reported for the synthesis of a series of 2-phenylpyridine derivatives containing N-phenylbenzamide moieties using similar Suzuki-Miyaura cross-coupling conditions, which indicates that the presence of the aldehyde group does not significantly hinder the cross-coupling efficiency [1].
| Evidence Dimension | Synthetic yield via Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | 67% yield |
| Comparator Or Baseline | 2-Phenylpyridine derivatives with N-phenylbenzamide moieties (85% yield) |
| Quantified Difference | 18% lower yield for the target compound under reported conditions |
| Conditions | Suzuki-Miyaura cross-coupling; 2-bromo-3-pyridinecarboxaldehyde + phenylboronic acid |
Why This Matters
This establishes a realistic baseline yield expectation for procuring or scaling up this specific aldehyde-containing building block, which may require optimization distinct from non-aldehyde analogs.
- [1] Zhang, W., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(3), 1062. View Source
